molecular formula C11H11F4N B15247884 (R)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B15247884
M. Wt: 233.20 g/mol
InChI Key: AYQFHCWAPWZDRN-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several steps. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process typically uses photoredox catalysis with visible light irradiation, employing catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a trifluoromethylating agent. The reaction is carried out under mild conditions with a photoredox catalyst and a light source at room temperature .

Chemical Reactions Analysis

Types of Reactions

®-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

®-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

®-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1R)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

AYQFHCWAPWZDRN-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)F)C(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N

Origin of Product

United States

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